molecular formula C13H22N2O3 B2679915 Methyl 4-(pent-4-enamidomethyl)piperidine-1-carboxylate CAS No. 1235661-62-7

Methyl 4-(pent-4-enamidomethyl)piperidine-1-carboxylate

Cat. No.: B2679915
CAS No.: 1235661-62-7
M. Wt: 254.33
InChI Key: ASGAUSTXVYVKRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(pent-4-enamidomethyl)piperidine-1-carboxylate is a chemical compound extensively used in scientific research due to its diverse applications. Its unique structure allows for investigations in drug discovery, organic synthesis, and medicinal chemistry, making it an invaluable tool for scientists pushing the boundaries of innovation.

Preparation Methods

The synthesis of Methyl 4-(pent-4-enamidomethyl)piperidine-1-carboxylate typically involves a multi-step process. The initial step often includes the formation of the piperidine ring, followed by the introduction of the pent-4-enamidomethyl group. The final step involves the esterification of the carboxylate group with methanol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4-(pent-4-enamidomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the pent-4-enamidomethyl group can be replaced by other nucleophiles under suitable conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-(pent-4-enamidomethyl)piperidine-1-carboxylate is widely used in various fields of scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural properties.

    Medicine: It is investigated for its potential therapeutic applications, including its role in drug discovery and development.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-(pent-4-enamidomethyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use in research .

Comparison with Similar Compounds

Methyl 4-(pent-4-enamidomethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

    Methyl 4-(but-3-enamidomethyl)piperidine-1-carboxylate: This compound has a similar structure but with a shorter alkene chain.

    Ethyl 4-(pent-4-enamidomethyl)piperidine-1-carboxylate: This compound differs by having an ethyl ester instead of a methyl ester.

    Methyl 4-(pent-4-enamidomethyl)piperidine-1-carboxamide: This compound has an amide group instead of an ester group. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[(pent-4-enoylamino)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-3-4-5-12(16)14-10-11-6-8-15(9-7-11)13(17)18-2/h3,11H,1,4-10H2,2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGAUSTXVYVKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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